

Technical Guide: Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Cat. No.: B064168

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and natural products. The presence of the trifluoromethoxy (-OCF₃) group at the 5-position is of particular interest in medicinal chemistry. This functional group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide provides a summary of the available technical data for this compound and outlines a proposed synthetic methodology.

Chemical and Physical Properties

A summary of the key identifying and physical properties for **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate** is presented below. Due to the limited availability of public experimental data, some properties are calculated or estimated.

Property	Value	Reference
CAS Number	175203-82-4	[1]
Molecular Formula	C ₁₂ H ₁₀ F ₃ NO ₃	[1]
Molecular Weight	273.21 g/mol	[1]
IUPAC Name	ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate	
Canonical SMILES	CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F	
Physical Form	Solid (predicted)	
Storage Temperature	Room Temperature, Sealed in Dry	[1]

Synthetic Methodology

While specific, peer-reviewed synthetic procedures for **ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate** are not widely published, a plausible and common approach for this class of compounds is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone or α -keto-ester.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis would logically proceed in two main steps:

- Formation of the Phenylhydrazone: Reaction of (4-(trifluoromethoxy)phenyl)hydrazine with ethyl pyruvate.
- Indolization: Acid-catalyzed cyclization of the resulting hydrazone to form the indole ring.

The key starting material, (4-(trifluoromethoxy)phenyl)hydrazine, can be prepared from 4-(trifluoromethoxy)aniline via diazotization followed by reduction. 4-(trifluoromethoxy)aniline is a commercially available reagent.[2]

General Experimental Protocol (Proposed)

Step A: Preparation of (4-(trifluoromethoxy)phenyl)hydrazine hydrochloride from 4-(trifluoromethoxy)aniline

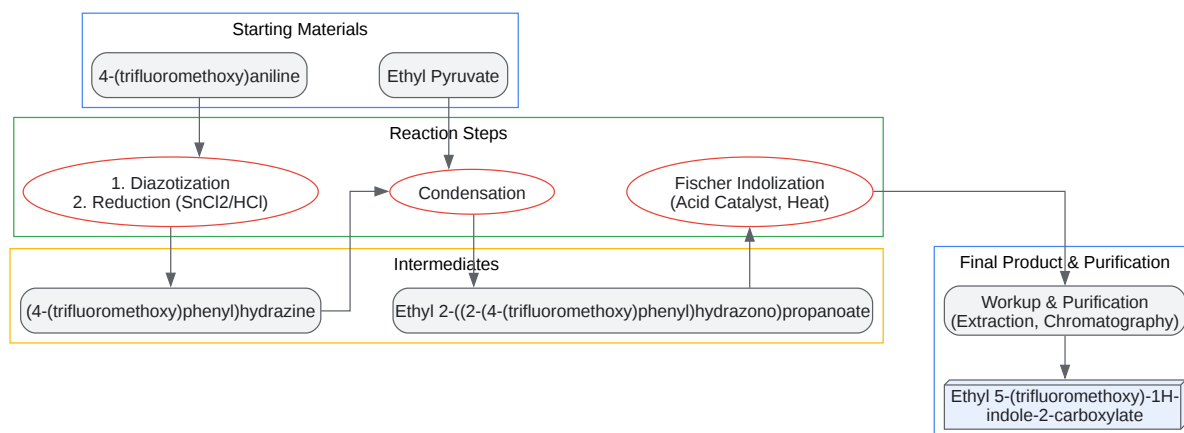
- Dissolve 4-(trifluoromethoxy)aniline (1 eq.) in concentrated hydrochloric acid at 0-5 °C.
- Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid and cool to 0 °C.
- Add the diazonium salt solution dropwise to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir for several hours, warming to room temperature.
- Collect the precipitated (4-(trifluoromethoxy)phenyl)hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Step B: Synthesis of **Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate**

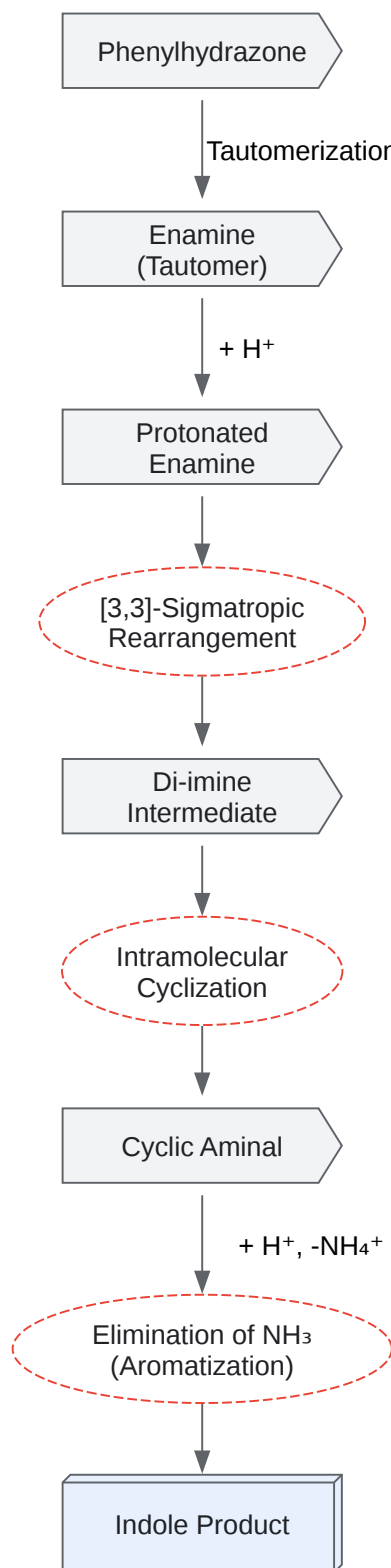
- Suspend (4-(trifluoromethoxy)phenyl)hydrazine hydrochloride (1 eq.) and ethyl pyruvate (1.1 eq.) in ethanol.
- Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.
- Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.^{[3][4]}
- Heat the mixture again (temperature will depend on the catalyst, e.g., 80-100 °C for PPA) and monitor the reaction by TLC until the starting hydrazone is consumed.

- Pour the reaction mixture onto ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Synthetic Workflow Diagram



General Mechanism of the Fischer Indole Synthesis

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